molecular formula C9H12FNO B13597162 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol

2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B13597162
M. Wt: 169.20 g/mol
InChI Key: GQGWWLXECNNCBI-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 2-fluoro-5-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interactions of amino alcohols with biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
  • 2-Amino-1-(2-chloro-5-methylphenyl)ethan-1-ol
  • 2-Amino-1-(2-fluoro-4-methylphenyl)ethan-1-ol

Uniqueness

2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-1-(2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3

InChI Key

GQGWWLXECNNCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CN)O

Origin of Product

United States

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